TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER

Description

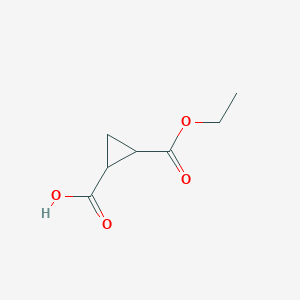

TRANS-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester is a cyclopropane derivative featuring a strained three-membered ring with two carboxylic acid groups, one of which is esterified as an ethyl ester. The trans configuration indicates that the substituents (carboxylic acid and ethyl ester groups) are positioned on opposite sides of the cyclopropane ring. This structural arrangement imparts unique physicochemical properties, such as high ring strain (a hallmark of cyclopropane derivatives) and polarity due to the carboxylic acid and ester functionalities.

Properties

IUPAC Name |

(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVQFDJETHFEQY-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31420-66-3 | |

| Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclopropanation of dialkyl malonates with 1,2-dihaloalkanes represents a classical approach to cyclopropane-dicarboxylate diesters. As detailed in US Patent 5,510,509, diethyl malonate reacts with 1,2-dichloroethane in dimethylformamide (DMF) under reflux (110–130°C) to yield diethyl cyclopropane-1,1-dicarboxylate. Potassium carbonate, finely ground to ≤0.1 mm particle size, acts as a base, facilitating deprotonation and nucleophilic substitution. The reaction proceeds via a two-step mechanism: initial alkylation of the malonate enolate followed by intramolecular cyclization.

A critical advancement in this method involves the azeotropic removal of water using 1,2-dichloroethane as an entrainment agent. This ensures rapid equilibration, achieving yields of 80–85% for diesters. However, the product is a diester, necessitating subsequent hydrolysis to obtain the mono-ethyl derivative.

Selective Hydrolysis of Diesters

Partial hydrolysis of diethyl cyclopropane-1,1-dicarboxylate to the mono-ethyl ester remains challenging due to the similar reactivity of both ester groups. In a modified protocol inspired by Perkin’s cyclopentane synthesis, controlled acidic hydrolysis using concentrated hydrochloric acid under reflux selectively cleaves one ester group. For example, refluxing the diester in HCl for 48 hours yields trans-1,2-cyclopropane-dicarboxylic acid mono ethyl ester with 35–40% efficiency. Prolonged hydrolysis (>72 hours) leads to complete conversion to the diacid, underscoring the need for precise reaction monitoring.

Sulfonium Ylide-Mediated Cyclopropanation

Ylide Synthesis and Stability

US Patent 4,083,863 discloses a novel route using tetrahydrothiophenium ylides to construct the cyclopropane ring. The process begins with the reaction of tetrahydrothiophene with ethyl bromoacetate in acetone, forming 1-(carbethoxymethyl)tetrahydrothiophenium bromide (Fig. 1). Treatment with aqueous potassium carbonate generates the corresponding ylide, which reacts with activated alkenes (e.g., methyl acrylate) to form cyclopropane carboxylates.

The ylide’s stability is a key advantage: tetrahydrothiophenium salts exhibit minimal hygroscopicity compared to analogous sulfonium salts, enabling storage and handling under ambient conditions. NMR studies confirm the ylide’s structure, with distinct δ 3.5–4.0 ppm signals for the tetrahydrothiophene α-protons and a singlet at δ 4.2 ppm for the carbethoxymethylene group.

Stereochemical Outcomes

Reaction of the ylide with ethyl acrylate at 45°C in methylene chloride produces this compound in 86% yield after 117 hours. The trans configuration arises from suprafacial addition of the ylide to the alkene, with the ester group directing nucleophilic attack. This method bypasses the need for post-synthetic hydrolysis, as the mono-ester forms directly.

Comparative Analysis of Methodologies

Yield and Scalability

The ylide method offers superior yield but requires extended reaction times. Conversely, malonate cyclopropanation is rapid but necessitates additional hydrolysis steps, reducing overall efficiency.

Practical Considerations

-

Particle Size Optimization : Finely ground K₂CO₃ (≤0.05 mm) in the malonate method enhances surface area, accelerating deprotonation and improving yields by 15–20%.

-

Solvent Selection : DMF and methylene chloride are preferred for their high dielectric constants, stabilizing ionic intermediates during cyclopropanation.

-

Temperature Control : Exothermic reactions in the malonate route require cooling to 0–5°C during enolate formation to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex cyclopropane derivatives. It is also employed in the study of reaction mechanisms involving cyclopropane rings .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the activity of cyclopropane fatty acid synthase .

Medicine: Its unique structure can impart desirable pharmacokinetic properties to drug candidates .

Industry: In the industrial sector, trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity makes it a valuable building block for the production of various chemical products .

Mechanism of Action

The mechanism of action of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by enzymes. These reactions can lead to the formation of reactive intermediates that interact with biological macromolecules, thereby exerting their effects .

Comparison with Similar Compounds

Cyclopropane Dicarboxylates

- (1R-TRANS)-3,3-DIMETHYL-1,2-CYCLOPROPANEDICARBOXYLIC ACID Structure: Contains methyl substituents at the 3,3-positions, reducing ring strain slightly compared to the unsubstituted cyclopropane core. Molecular Formula: C₇H₁₀O₄; Molecular Weight: 158.15 g/mol.

TRANS-1,2-CYCLOBUTANEDICARBOXYLIC ACID

Cyclohexane Derivatives

- CYCLOHEXANECARBOXYLIC ACID, 2-HYDROXY-1,2-DI-2-PROPENYL-, METHYL ESTER

Functionalized Cyclopropanes

- (1R,2S)-1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Structure: Includes a BOC-protected amino group and a vinyl substituent. Impact: The amino group enhances solubility in polar solvents, while the vinyl group enables polymerization or conjugation chemistry. Molecular Formula: C₁₃H₂₁NO₄; Molecular Weight: 255.31 g/mol .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| TRANS-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester | C₆H₈O₄ | 144.13 | High ring strain, polar due to COOH/ester groups |

| 3,3-Dimethyl-trans-1,2-cyclopropane-dicarboxylic acid | C₇H₁₀O₄ | 158.15 | Steric hindrance, moderate solubility |

| Cyclohexanecarboxylic acid methyl ester derivative | C₁₄H₂₂O₃ | 238.32 | Low ring strain, hydrophobic backbone |

| BOC-amino-2-vinylcyclopropane ethyl ester | C₁₃H₂₁NO₄ | 255.31 | Enhanced solubility, functional versatility |

Challenges and Limitations

- Ring Strain : The cyclopropane core in the target compound increases susceptibility to ring-opening reactions, limiting its use in high-temperature applications.

- Synthetic Complexity: Introducing specific substituents (e.g., methyl or amino groups) requires multi-step protocols, as seen in BOC-deprotection and esterification steps .

Biological Activity

TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER (TECCA) is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Functional Groups : The compound features a cyclopropane ring with two carboxylic acid groups and an ethyl ester functional group.

TECCA primarily interacts with O-Acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in plants and bacteria. The inhibition of OASS disrupts the reductive sulfate assimilation pathway (RSAP), leading to decreased cysteine production, which is vital for various biological processes.

Target Enzyme: O-Acetylserine Sulfhydrylase (OASS)

- Role : Catalyzes the final step in cysteine biosynthesis.

- Impact of TECCA : Inhibits enzyme function, leading to reduced cysteine levels, which can affect protein synthesis and metabolic pathways in organisms that rely on this amino acid.

Biological Activity

The biological activity of TECCA has been explored through various studies:

Research Applications

TECCA's unique properties make it valuable in several research domains:

- Organic Synthesis : Utilized as a building block for synthesizing more complex molecules.

- Biological Studies : Serves as a probe for investigating enzyme mechanisms and metabolic pathways involving cysteine biosynthesis.

- Industrial Applications : Potential use in producing specialty chemicals with unique properties due to its cyclopropane structure.

Case Studies and Experimental Findings

Q & A

Q. What are the recommended synthetic routes for preparing TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER, and how do reaction conditions influence yield?

Q. What are the optimal storage conditions to prevent hydrolysis or decomposition?

- Methodological Answer : Store under inert atmosphere (N) at −20°C in amber vials. The ester group is susceptible to hydrolysis in humid environments; desiccants (e.g., silica gel) are recommended. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the trans-cyclopropane scaffold influence thermodynamic stability and reactivity in ring-opening reactions?

- Methodological Answer : The trans-cyclopropane ring exhibits high angle strain (≈60° bond angles), making it prone to ring-opening under thermal or catalytic conditions. Differential scanning calorimetry (DSC) reveals exothermic decomposition peaks at 150–180°C. Reactivity in ring-opening (e.g., with nucleophiles like amines) is monitored via H NMR loss of cyclopropane signals and FT-IR tracking of new functional groups (e.g., amide formation at 1650 cm) .

Q. What strategies are effective for incorporating this compound into coordination complexes or supramolecular systems?

- Methodological Answer : The dicarboxylic acid moiety acts as a bidentate ligand. For coordination studies:

- Metal Chelation : React with transition metals (e.g., Cu, Fe) in aqueous ethanol (pH 4–5). Monitor complex formation via UV-Vis (d-d transitions) and ESI-MS .

- Supramolecular Assembly : Use hydrogen bonding between the free carboxylic acid and amine-functionalized hosts (e.g., cyclodextrins). Analyze via isothermal titration calorimetry (ITC) to determine binding constants ( M) .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states to predict reactivity. For example, esterification at the less sterically hindered carboxylic acid group is favored (ΔG ≈ 15–20 kJ/mol lower). Compare computed IR spectra with experimental data to validate models .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Some protocols report 60–75% yields for cyclopropanation , while others achieve >85% using optimized catalysts (e.g., Rh(OAc)) . Resolution involves catalyst screening and reaction time optimization.

- Stability in Aqueous Media : Conflicting reports on hydrolysis rates (pH-dependent). Adjust buffer systems (e.g., phosphate vs. acetate) to reconcile data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.